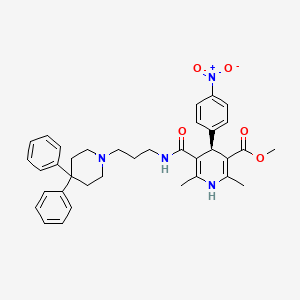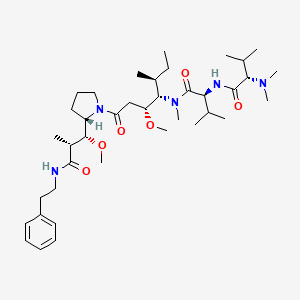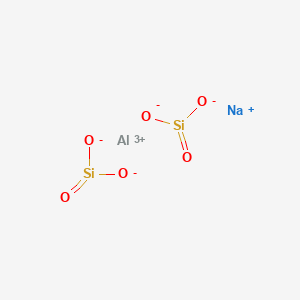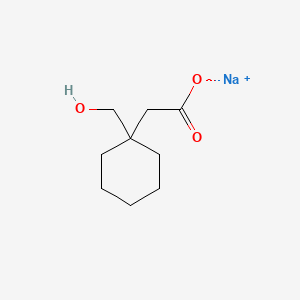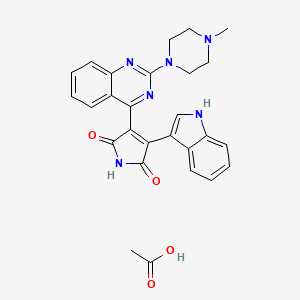
Sotrastaurin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sotrastaurin acetate is a small-molecule immunosuppressant that selectively inhibits protein kinase C (PKC). It has been investigated for its potential use in treating various conditions, including uveal melanoma, Richter syndrome, prolymphocytic leukemia, recurrent mantle cell lymphoma, and recurrent small lymphocytic lymphoma . The compound is known for its ability to block early T-cell activation through a calcineurin-independent mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sotrastaurin acetate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
- Formation of the indolylmaleimide core.
- Introduction of the quinazoline moiety.
- Functionalization with piperazine derivatives.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This includes:
- Use of high-yielding reactions.
- Minimization of purification steps.
- Implementation of robust reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Sotrastaurin acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and quinazoline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
- Oxidized derivatives.
- Reduced forms of the compound.
- Substituted analogs with modified functional groups .
Scientific Research Applications
Chemistry: Used as a tool compound to study protein kinase C inhibition.
Biology: Investigated for its effects on T-cell activation and immune response modulation.
Medicine: Explored for its potential in treating cancers and preventing organ transplant rejection.
Industry: Potential applications in developing new immunosuppressive therapies.
Mechanism of Action
Sotrastaurin acetate exerts its effects by selectively inhibiting protein kinase C isoforms. This inhibition blocks early T-cell activation through a calcineurin-independent pathway. The molecular targets include specific PKC isoforms, which play a crucial role in T-cell receptor signaling and activation .
Comparison with Similar Compounds
Tacrolimus: Another immunosuppressant that inhibits calcineurin but through a different mechanism.
Cyclosporine: A calcineurin inhibitor used in organ transplantation.
Sirolimus: An mTOR inhibitor with immunosuppressive properties.
Uniqueness of Sotrastaurin Acetate:
- Selective inhibition of protein kinase C isoforms.
- Calcineurin-independent mechanism of action.
- Potential for fewer side effects related to calcineurin inhibition .
Properties
CAS No. |
908351-31-5 |
|---|---|
Molecular Formula |
C27H26N6O4 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
acetic acid;3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C25H22N6O2.C2H4O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18;1-2(3)4/h2-9,14,26H,10-13H2,1H3,(H,29,32,33);1H3,(H,3,4) |
InChI Key |
RVEUYBMXVVDLFO-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 |
Canonical SMILES |
CC(=O)O.CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sotrastaurin acetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


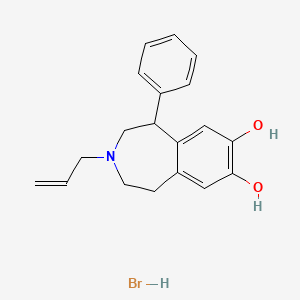
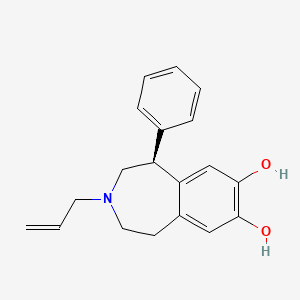

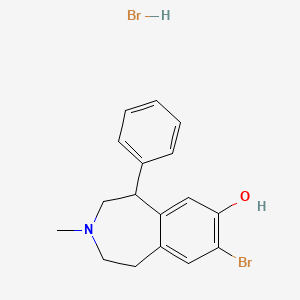
![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)
![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)



![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)
